molecular formula C18H23N5O3 B2435910 N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049567-50-1

N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2435910
CAS No.: 1049567-50-1
M. Wt: 357.414
InChI Key: ATUKZFUZMDSFRV-UHFFFAOYSA-N
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Description

The compound “N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” is a complex organic molecule that contains an isoxazole ring and a phenylpiperazine moiety . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Phenylpiperazine is a chemical compound which consists of a phenyl group directly bonded to a piperazine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the phenylpiperazine moiety . The exact structure would depend on the specific locations of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the isoxazole ring and the phenylpiperazine moiety . These groups could potentially undergo a variety of chemical reactions, depending on the conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the isoxazole ring and the phenylpiperazine moiety . These groups could affect properties such as solubility, melting point, and reactivity.

Scientific Research Applications

Chemistry and Pharmacological Evaluation

N1-(isoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a compound that has been explored for its potential in various scientific and pharmacological applications. While the direct research on this specific compound is limited, insights can be drawn from studies on related chemical structures and functionalities.

  • Alpha 1-Adrenoceptor Antagonism

    Novel arylpiperazines, structurally related to this compound, have been identified as alpha 1-adrenoceptor (AR) subtype-selective antagonists. These compounds showed significant affinity and selectivity towards the alpha 1-AR subtype prevalent in the human lower urinary tract, suggesting potential applications in treating conditions like benign prostatic hyperplasia (Elworthy et al., 1997).

  • Antimicrobial Activity

    Research on isoxazolidine derivatives, which share a core structural motif with the compound , has demonstrated significant antimicrobial activity. These derivatives were effective against various bacterial and fungal pathogens, indicating the potential of this compound or its analogues in developing new antimicrobial agents (Adhreai et al., 2022).

  • Cancer Research

    Compounds with heterocyclic substituents, similar in complexity to this compound, have shown varying levels of anticancer activity. These findings suggest a promising direction for further investigation into the compound's potential application in cancer treatment (Konovalenko et al., 2022).

  • Organic Synthesis and Drug Discovery

    Isoxazolidines, closely related to the isoxazol moiety in this compound, are valuable in organic synthesis, drug discovery, and chemical biology. Their applications range from serving as intermediates in synthetic chemistry to being explored for their biological activity, thus highlighting the versatility and potential utility of compounds with similar structural features (Karyakarte et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some isoxazole derivatives have been found to have biological activities such as analgesic, anti-inflammatory, and anticancer effects . Similarly, phenylpiperazine derivatives have been studied for their potential anxiolytic effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its biological activity .

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c24-17(18(25)20-16-7-14-26-21-16)19-8-4-9-22-10-12-23(13-11-22)15-5-2-1-3-6-15/h1-3,5-7,14H,4,8-13H2,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUKZFUZMDSFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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